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molecular formula C7H5ClN2O4 B045655 Methyl 6-chloro-5-nitronicotinate CAS No. 59237-53-5

Methyl 6-chloro-5-nitronicotinate

Cat. No. B045655
M. Wt: 216.58 g/mol
InChI Key: BRPREIDVQXJOJH-UHFFFAOYSA-N
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Patent
US08492401B2

Procedure details

DMF (0.15 eq) was added to a solution of 6-hydroxy-5-nitronicotinic acid (1 eq) in SOCl2 (4.7 eq). The mixture was heated at reflux for 8 h then concentrated in vacuo. The residue was taken up in CH2Cl2, cooled to −40° C., and MeOH (1.4 eq) added while maintaining the internal temperature below −30° C. Aqueous NaHCO3 (1 eq) was added and the mixture allowed to warm to room temperature. The organic phase was separated and concentrated in vacuo. The crude residue was crystallized from EtOH to give methyl 6-chloro-5-nitronicotinate (90% yield)
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN([CH:4]=[O:5])C.O[C:7]1[C:15]([N+:16]([O-:18])=[O:17])=[CH:14][C:10](C(O)=O)=[CH:9][N:8]=1.O=S(Cl)[Cl:21].[CH3:23][OH:24].C([O-])(O)=O.[Na+]>>[Cl:21][C:7]1[C:15]([N+:16]([O-:18])=[O:17])=[CH:14][C:10]([C:23]([O:5][CH3:4])=[O:24])=[CH:9][N:8]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=NC=C(C(=O)O)C=C1[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=S(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 8 h
Duration
8 h
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature below −30° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was crystallized from EtOH

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=O)OC)C=C1[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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